molecular formula C17H15N7O B2504781 2-(1H-1,3-benzodiazol-1-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]acetamide CAS No. 1421493-82-4

2-(1H-1,3-benzodiazol-1-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]acetamide

Cat. No.: B2504781
CAS No.: 1421493-82-4
M. Wt: 333.355
InChI Key: RLYZDCJSWISEDM-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]acetamide is a complex organic compound that features both benzimidazole and imidazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry, particularly due to their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. The process often begins with the preparation of the benzimidazole and imidazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Telmisartan: A compound with a similar benzimidazole structure, used as an antihypertensive agent.

    2-(1-Hydroxyethyl)benzimidazole: Another benzimidazole derivative with different functional groups.

Uniqueness

2-(1H-1,3-benzodiazol-1-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]acetamide is unique due to its combination of benzimidazole and imidazole moieties, which confer distinct chemical and biological properties. This dual structure allows for diverse interactions with molecular targets, making it a versatile compound in various research fields.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O/c1-12-18-6-7-24(12)17-19-8-13(9-20-17)22-16(25)10-23-11-21-14-4-2-3-5-15(14)23/h2-9,11H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYZDCJSWISEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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